molecular formula C20H24N4O4S B2849048 5-(Cyclohexylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 940997-88-6

5-(Cyclohexylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile

カタログ番号 B2849048
CAS番号: 940997-88-6
分子量: 416.5
InChIキー: FAJZLOIEBBLVSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Cyclohexylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, commonly known as CXCR2 antagonist, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. CXCR2 antagonist is a small molecule that selectively inhibits the activity of CXCR2, a chemokine receptor that plays a crucial role in inflammation and immune response.

科学的研究の応用

CXCR2 antagonist has been extensively studied for its potential applications in various fields of research. One of the major areas of research is inflammation and immune response. CXCR2 is a chemokine receptor that is expressed on various immune cells and plays a crucial role in the recruitment of neutrophils to the site of inflammation. CXCR2 antagonist has been shown to inhibit neutrophil recruitment and reduce inflammation in various animal models of inflammation.
Another area of research is cancer. CXCR2 is overexpressed in various types of cancer, and its inhibition has been shown to reduce tumor growth and metastasis in preclinical studies. CXCR2 antagonist has also been shown to enhance the efficacy of chemotherapy and immunotherapy in cancer treatment.

作用機序

CXCR2 antagonist selectively binds to CXCR2 and inhibits its activity. CXCR2 is a G protein-coupled receptor that activates various downstream signaling pathways upon binding to its ligands. CXCR2 antagonist blocks the binding of ligands to CXCR2 and prevents the activation of downstream signaling pathways, leading to the inhibition of neutrophil recruitment and inflammation.
Biochemical and Physiological Effects:
CXCR2 antagonist has been shown to have various biochemical and physiological effects. In animal models of inflammation, CXCR2 antagonist has been shown to reduce neutrophil recruitment, cytokine production, and tissue damage. In cancer models, CXCR2 antagonist has been shown to reduce tumor growth and metastasis, enhance the efficacy of chemotherapy and immunotherapy, and improve overall survival.

実験室実験の利点と制限

One of the major advantages of CXCR2 antagonist is its selectivity for CXCR2, which allows for the specific inhibition of CXCR2-mediated pathways without affecting other chemokine receptors. However, CXCR2 antagonist has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, CXCR2 antagonist has a relatively short half-life, which can limit its efficacy in vivo.

将来の方向性

There are several future directions for research on CXCR2 antagonist. One area of research is the optimization of its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in vivo. Another area of research is the identification of biomarkers that can predict the response to CXCR2 antagonist treatment in cancer patients. Additionally, CXCR2 antagonist can be explored as a potential therapeutic target for other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
CXCR2 antagonist is a promising chemical compound that has potential applications in various fields of research. Its selective inhibition of CXCR2-mediated pathways makes it a valuable tool for studying inflammation, immune response, and cancer. Further research is needed to optimize its pharmacokinetic properties and explore its potential applications in other diseases.

合成法

The synthesis of CXCR2 antagonist involves several steps, starting with the reaction of 4-(morpholinosulfonyl)phenylacetic acid with cyclohexylamine to form the corresponding amide. The amide is then subjected to cyclization with oxalyl chloride and triethylamine to produce the oxazole ring. Finally, the carbonitrile group is introduced by reacting the oxazole intermediate with potassium cyanide in the presence of a base. The final product is obtained after purification by column chromatography.

特性

IUPAC Name

5-(cyclohexylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c21-14-18-20(22-16-4-2-1-3-5-16)28-19(23-18)15-6-8-17(9-7-15)29(25,26)24-10-12-27-13-11-24/h6-9,16,22H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJZLOIEBBLVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。